molecular formula C11H15BN2O5 B7954189 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol

3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol

Cat. No.: B7954189
M. Wt: 266.06 g/mol
InChI Key: YYZDHQSTSHZWJA-UHFFFAOYSA-N
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Description

3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol is an organic compound that features both nitro and boronate ester functional groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol typically involves the reaction of 3-nitropyridine with a boronic ester. One common method includes the use of a Suzuki-Miyaura coupling reaction, where 3-nitropyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the boronate ester group, which can interact with various biomolecules.

    Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol largely depends on its application. In cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the boronate ester group can form reversible covalent bonds with diols, making it useful as a probe for detecting sugars and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-ol is unique due to the presence of both nitro and boronate ester groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O5/c1-10(2)11(3,4)19-12(18-10)7-5-13-6-8(9(7)15)14(16)17/h5-6H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZDHQSTSHZWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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